6-éthoxyquinazolin-4(3H)-one
Vue d'ensemble
Description
6-Ethoxyquinazolin-4(3H)-one is a heterocyclic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The ethoxy group at the 6th position of the quinazolinone ring imparts unique chemical properties to this compound, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Applications De Recherche Scientifique
6-Ethoxyquinazolin-4(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Medicine: Research focuses on its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-ethoxyquinazolin-4(3H)-one typically involves the condensation of 2-aminobenzamide with ethyl orthoformate under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which cyclizes to form the quinazolinone ring. The ethoxy group is introduced via nucleophilic substitution using ethyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of 6-ethoxyquinazolin-4(3H)-one follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products. The final product is purified using techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: 6-Ethoxyquinazolin-4(3H)-one can undergo oxidation reactions to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinazolinone ring to its corresponding dihydroquinazoline form.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed:
- Oxidation products include quinazolinone derivatives with hydroxyl or carbonyl groups.
- Reduction products are dihydroquinazoline derivatives.
- Substitution reactions yield various substituted quinazolinones depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 6-ethoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets in biological systems. It can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit kinases or other signaling proteins, thereby modulating cellular processes such as proliferation, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Quinazolin-4(3H)-one: Lacks the ethoxy group, resulting in different chemical properties and biological activities.
6-Methoxyquinazolin-4(3H)-one: Contains a methoxy group instead of an ethoxy group, leading to variations in reactivity and potency.
4-Hydroxyquinazoline: Another quinazoline derivative with distinct chemical and biological characteristics.
Uniqueness: 6-Ethoxyquinazolin-4(3H)-one is unique due to the presence of the ethoxy group, which influences its chemical reactivity and biological activity. This modification can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.
Activité Biologique
6-Ethoxyquinazolin-4(3H)-one is a compound belonging to the quinazolinone family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of 6-ethoxyquinazolin-4(3H)-one, focusing on its cytotoxic effects, antimicrobial properties, and potential as a kinase inhibitor.
6-Ethoxyquinazolin-4(3H)-one can be synthesized through various methods, typically involving the reaction of 2-aminobenzamides with orthoesters in the presence of acetic acid. This compound features a quinazolinone core that is known for its ability to interact with various biological targets.
Cytotoxic Activity
Recent studies have demonstrated that derivatives of quinazolin-4(3H)-one exhibit significant cytotoxicity against various cancer cell lines. For instance, research indicated that certain synthesized derivatives showed IC50 values significantly lower than established anticancer drugs like lapatinib.
Table 1: Cytotoxicity of Quinazolin-4(3H)-one Derivatives
Compound | Cancer Cell Line | IC50 (µM) | Comparison Control IC50 (µM) |
---|---|---|---|
2j | MCF-7 | 3.79 | 5.9 (Lapatinib) |
3g | A2780 | 0.14 | 12.11 (Lapatinib) |
2h | MCF-7 | 0.138 | 5.9 (Lapatinib) |
3i | HER2 | 0.079 | 0.078 (Lapatinib) |
These findings suggest that compounds derived from quinazolin-4(3H)-one, including 6-ethoxyquinazolin-4(3H)-one, possess potent anticancer properties through their action on key cellular pathways.
Antimicrobial Activity
The antimicrobial properties of quinazolinones have also been investigated. While some derivatives displayed negligible antimicrobial activity, others demonstrated effectiveness against specific strains of bacteria and fungi. The structure-activity relationship indicates that modifications at various positions on the quinazolinone ring can enhance or diminish this activity.
The mechanism by which 6-ethoxyquinazolin-4(3H)-one exerts its biological effects primarily involves inhibition of key protein kinases associated with cancer progression and cell proliferation. Studies have shown that derivatives can act as inhibitors of CDK2, HER2, EGFR, and VEGFR2 kinases.
Table 2: Inhibition of Protein Kinases by Quinazolin-4(3H)-one Derivatives
Compound | Target Kinase | IC50 (µM) |
---|---|---|
2i | CDK2 | 0.173 |
3i | HER2 | 0.079 |
2h | EGFR | 0.102 |
3g | VEGFR2 | Not Satisfactory |
These results indicate a promising avenue for the development of new therapeutic agents based on the structural framework of quinazolinones.
Case Studies
- Cytotoxicity Against Breast Cancer : In a study evaluating several derivatives against MCF-7 cells, compounds such as A3 exhibited significant growth inhibition with an IC50 of approximately 10 µM , highlighting the potential for these compounds in breast cancer treatment.
- Antimicrobial Efficacy : A derivative was tested against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating an effective dose that resulted in over 50% survival at a concentration of 5 mg/kg in mouse models.
Propriétés
IUPAC Name |
6-ethoxy-3H-quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-7-3-4-9-8(5-7)10(13)12-6-11-9/h3-6H,2H2,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDVYRHGDRXTQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60565706 | |
Record name | 6-Ethoxyquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60565706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155960-97-7 | |
Record name | 6-Ethoxy-4(3H)-quinazolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155960-97-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Ethoxyquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60565706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.